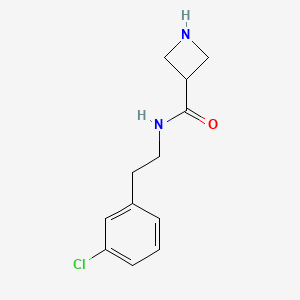N-(3-Chlorophenethyl)azetidine-3-carboxamide
CAS No.: 1482784-91-7
Cat. No.: VC2701642
Molecular Formula: C12H15ClN2O
Molecular Weight: 238.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1482784-91-7 |
|---|---|
| Molecular Formula | C12H15ClN2O |
| Molecular Weight | 238.71 g/mol |
| IUPAC Name | N-[2-(3-chlorophenyl)ethyl]azetidine-3-carboxamide |
| Standard InChI | InChI=1S/C12H15ClN2O/c13-11-3-1-2-9(6-11)4-5-15-12(16)10-7-14-8-10/h1-3,6,10,14H,4-5,7-8H2,(H,15,16) |
| Standard InChI Key | DQMWBOZIWQUVPT-UHFFFAOYSA-N |
| SMILES | C1C(CN1)C(=O)NCCC2=CC(=CC=C2)Cl |
| Canonical SMILES | C1C(CN1)C(=O)NCCC2=CC(=CC=C2)Cl |
Introduction
Chemical Structure and Properties
N-(3-Chlorophenethyl)azetidine-3-carboxamide features a four-membered azetidine ring with a carboxamide group at the 3-position, connected to a 3-chlorophenethyl moiety. This unique structural arrangement contributes to its chemical reactivity and potential biological activity.
Basic Chemical Information
The compound is identified by the CAS Registry Number 1482784-91-7 and classified for research and laboratory use only . Its molecular structure incorporates several key functional groups that contribute to its chemical behavior:
-
An azetidine heterocyclic core (four-membered ring containing nitrogen)
-
A carboxamide functional group (-CONH-) at the 3-position of the azetidine ring
-
A phenethyl group with a chlorine atom at the meta position (3-chlorophenethyl)
Physical Properties
The compound exists as a solid at room temperature with specific physical characteristics that influence its handling and application in laboratory settings. While exact solubility data is limited in the search results, similar azetidine derivatives typically show good solubility in organic solvents such as methanol, dichloromethane, and dimethylformamide based on their structural features.
Synthetic Approaches and Preparation
General Synthetic Routes for Azetidine Derivatives
The synthesis of azetidine derivatives like N-(3-Chlorophenethyl)azetidine-3-carboxamide typically builds upon established methods for creating the azetidine core structure. Based on related compounds, several synthetic pathways may be employed:
Carboxylic Acid Intermediate Method
This approach often begins with azetidine-3-carboxylic acid derivatives, which serve as key intermediates in the synthesis process:
-
Formation of azetidine-3-carboxylic acid or its ester derivatives
-
Activation of the carboxylic acid group
-
Coupling with the appropriate amine (3-chlorophenethylamine) to form the carboxamide bond
The patent information suggests that N-protected azetidine-3-carboxylic acids serve as valuable intermediates in creating various azetidine derivatives . For instance, N-benzyl azetidine-3-carboxylic acid can be prepared by treating N-benzyl-3-cyano azetidine with a strong acid (such as sulfuric acid) in methanol, followed by hydrolysis of the resulting methyl ester .
Amide Coupling Reactions
Amide formation represents a critical step in synthesizing N-(3-Chlorophenethyl)azetidine-3-carboxamide. This typically involves:
This reaction generally requires coupling agents such as EDC/HOBt, HATU, or similar reagents to activate the carboxylic acid.
Laboratory Synthesis Considerations
The synthesis of N-(3-Chlorophenethyl)azetidine-3-carboxamide would likely follow similar conditions to those described for related azetidine derivatives. Key considerations include:
-
Protection and deprotection strategies for the azetidine nitrogen
-
Selection of appropriate reaction conditions to maximize yield
-
Purification techniques to ensure high product purity
Applications in Research and Development
Antimicrobial Activity
Various azetidine derivatives have been investigated for their antimicrobial properties. For example, N-(3-chloro-2-oxo-4-substituted-azetidine-1-yl) isonicotinamide derivatives have shown significant activity against bacterial strains including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .
Antitubercular Properties
Some azetidine derivatives have demonstrated activity against Mycobacterium tuberculosis, suggesting potential applications in developing novel anti-TB agents . This activity appears particularly noteworthy given the ongoing need for new tuberculosis treatments to address drug resistance issues.
Research Tool Applications
N-(3-Chlorophenethyl)azetidine-3-carboxamide is primarily classified for research purposes , serving as a valuable tool for:
-
Structure-activity relationship studies
-
Investigation of novel biological targets
-
Development of synthetic methodologies for complex nitrogen-containing compounds
Structure-Activity Relationships
Key Structural Features Affecting Activity
The biological activity of azetidine derivatives is influenced by several structural elements:
-
The azetidine ring's strained nature contributes to unique spatial arrangements and reactivity
-
The carboxamide group serves as both hydrogen bond donor and acceptor
-
The 3-chlorophenethyl moiety provides lipophilicity and potential for specific target interactions
Comparative Activity with Related Compounds
The table below compares key features of N-(3-Chlorophenethyl)azetidine-3-carboxamide with related azetidine derivatives:
| Compound | Core Structure | Key Functional Groups | Potential Applications |
|---|---|---|---|
| N-(3-Chlorophenethyl)azetidine-3-carboxamide | Azetidine | Carboxamide, 3-chlorophenethyl | Research tool, potential antimicrobial |
| N-(3-chloro-2-oxo-4-substituted-azetidine-1-yl) isonicotinamide | 2-Azetidinone | Isonicotinamide, various 4-substituents | Antibacterial, antifungal, antitubercular |
| N-benzyl azetidine-3-carboxylic acid | Azetidine | Carboxylic acid, N-benzyl | Intermediate for bioactive compounds |
| tert-Butyl azetidine-3-carboxylate | Azetidine | tert-Butyl ester | Synthetic intermediate |
Current Research Directions
Developing Novel Azetidine Derivatives
Current research in azetidine chemistry focuses on developing specialized derivatives with enhanced biological activities. The synthesis of N-(3-Chlorophenethyl)azetidine-3-carboxamide represents one avenue in this broader research field. The methodologies for preparing N-substituted azetidine-3-carboxylic acid derivatives, as described in patent literature , provide valuable synthetic approaches that can be applied to creating diverse compound libraries.
Synthesis Optimization Strategies
Improving Reaction Efficiency
The synthesis of N-(3-Chlorophenethyl)azetidine-3-carboxamide might benefit from optimized reaction conditions similar to those described for related compounds. Based on methods used for other azetidine derivatives, several approaches could improve synthetic efficiency:
-
Utilizing phase transfer catalysis for certain reaction steps
-
Employing microwave-assisted synthesis to reduce reaction times
-
Implementing flow chemistry techniques for scaled production
Alternative Synthetic Routes
Research on azetidine derivatives has explored various synthetic pathways that could potentially be adapted for N-(3-Chlorophenethyl)azetidine-3-carboxamide:
-
Direct functionalization of the azetidine ring
-
Construction of the azetidine ring with pre-installed functional groups
-
Late-stage introduction of the 3-chlorophenethyl group
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume